Cyclopropene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2781-85-3 |
|---|---|
Molecular Formula |
C3H4 |
Molecular Weight |
40.06 g/mol |
IUPAC Name |
cyclopropene |
InChI |
InChI=1S/C3H4/c1-2-3-1/h1-2H,3H2 |
InChI Key |
OOXWYYGXTJLWHA-UHFFFAOYSA-N |
SMILES |
C1C=C1 |
Canonical SMILES |
C1C=C1 |
Other CAS No. |
16165-40-5 |
Synonyms |
cyclopropene |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropenes and Functionalized Derivatives
Advanced Synthetic Approaches to Substituted Cyclopropenes
Elimination Reactions for In Situ Cyclopropene (B1174273) Formation
The synthesis of cyclopropenes often relies on strategies that generate these strained molecules in situ due to their inherent instability. Elimination reactions, particularly dehydrohalogenation, are a cornerstone for accessing this compound scaffolds. These methods typically involve the removal of two atoms or groups from adjacent carbons or from the same carbon and an adjacent carbon in a precursor molecule, leading to the formation of the strained three-membered ring.
A common approach involves the base-induced 1,2-elimination of hydrogen halides from halocyclopropanes or gem-dihalocyclopropanes wiley-vch.deacs.orgrsc.orgresearchgate.net. For instance, the treatment of bromocyclopropanes with strong bases, such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK), can effect dehydrobromination to yield cyclopropenes rsc.orgresearchgate.net. The presence of activating groups on the cyclopropane (B1198618) ring can influence the ease of elimination and the stability of the resulting this compound. For example, the synthesis of 1-(2,2-dimethylpropyl)-cyclopropene (1-DCP) has been achieved via the α-elimination of an allylic chloride using lithium diethylamide, yielding the product in 35% yield researchgate.net.
Another pathway involves the dehydrohalogenation of gem-dihalocyclopropanes. While less direct for this compound formation itself, the generation of carbenes or carbenoids from dihalomethanes and subsequent addition to alkenes is a well-established method for forming cyclopropane rings, and related elimination principles are key in this compound synthesis libretexts.org.
The generation of cyclopropenyllithium species, which are highly reactive nucleophilic intermediates, can also be achieved through specific elimination or metallation routes, allowing for subsequent functionalization with electrophiles acs.org.
Table 1: Representative Elimination Reactions for this compound Formation
| Substrate Class | Reagent / Base | Conditions | Product Class | Typical Yield | Notes |
| Bromocyclopropanes | Strong Base (e.g., t-BuOK, LDA) | Anhydrous solvent (e.g., THF), low temperature | Cyclopropenes | Variable | In situ generation; stability of product is critical. |
| Allylic Chlorides | Strong Base (e.g., LiNEt₂) | Anhydrous solvent | Substituted Cyclopropenes | ~35% | Specific example for 1-DCP synthesis researchgate.net. |
| gem-Dihalocyclopropanes | Strong Base | Various | Cyclopropenes | Variable | Practical strategy for substituted cyclopropenes acs.org. |
| Precursors for Lithiated species | Various reagents | Specific conditions | Cyclopropenyllithium | Variable | Intermediate for further functionalization acs.org. |
Ring Contraction and Rearrangement-Based Syntheses
Ring contraction and rearrangement reactions offer alternative pathways to construct the strained this compound ring system, often from larger, more accessible carbocyclic or heterocyclic precursors. These methods leverage the inherent strain energy of cyclopropenes to drive the transformations.
Ring Contraction: Ring contraction strategies involve the transformation of a larger ring system into a smaller one, typically by extruding an atom or group or by undergoing a bond migration. For instance, oxidative ring contraction of cyclobutene (B1205218) derivatives can lead to cyclopropyl (B3062369) ketones organic-chemistry.org. While direct ring contraction to cyclopropenes from larger rings is less common than to cyclopropanes, the principle of reducing ring size is fundamental. The Wolff rearrangement, applied to cyclic α-diazoketones, can result in ring contraction, a process that has been utilized in the synthesis of cyclobutanes from cyclopentanones, and conceptually, similar processes could be envisioned for this compound formation if appropriate precursors are used wikipedia.org.
Rearrangement Reactions: Rearrangements are a powerful tool for synthesizing cyclopropenes. These can include:
Sigmatropic Rearrangements: Specifically, thieme-connect.dewhiterose.ac.uk- and whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangements involving cyclopropenylcarbinol derivatives have been developed to access diversely substituted alkylidenecyclopropanes beilstein-journals.org. These reactions often preserve or create stereocenters and expand the synthetic utility of this compound-derived structures.
Vinylcyclopropane (B126155) Rearrangement: While the vinylcyclopropane rearrangement classically converts vinyl-substituted cyclopropanes into cyclopentenes, it highlights the propensity of cyclopropane rings to undergo ring expansion and rearrangement reactions wikipedia.org.
Base-Induced Rearrangements: Certain base-induced eliminations and subsequent rearrangements can lead to this compound formation. For example, the Favorskii rearrangement mechanism involves carbanion intermediates that can lead to cyclization, and related processes are employed in cyclopropane synthesis wikipedia.org.
Photochemical Rearrangements: Photochemical initiation can drive rearrangements, including those leading to cyclopropane derivatives, suggesting potential pathways for this compound synthesis under specific conditions wiley-vch.de.
Table 2: Ring Contraction and Rearrangement Strategies for Cyclopropane/Cyclopropene Synthesis
| Reaction Type | Starting Material Class | Product Class | Key Reagents/Catalysts | Notes |
| Oxidative Ring Contraction | Cyclobutene derivatives | Cyclopropyl ketones | Oxidant (e.g., mCPBA) | Selective formation of cyclopropylketones organic-chemistry.org. |
| Wolff Rearrangement (cyclic) | Cyclic α-diazoketones | Cyclobutanes (from cyclopentanones) | Thermal or photochemical decomposition, Wolff rearrangement | Gas extrusion (N₂) leads to ring contraction wikipedia.org. |
| thieme-connect.dewhiterose.ac.uk-Sigmatropic Rearrangement | Cyclopropenylcarbinol derivatives | Alkylidenecyclopropanes | Base (e.g., DBU), Lewis base | Efficient and stereoselective access to functionalized alkylidenecyclopropanes beilstein-journals.org. |
| Vinylcyclopropane Rearrangement | Vinyl-substituted cyclopropanes | Cyclopentenes | Various | Ring expansion reaction, demonstrates cyclopropane reactivity wikipedia.org. |
| Base-Promoted Elimination/Rearrangement | Halogenated precursors | Cyclopropenes, Cyclopropanes | Strong bases | Mechanisms can involve carbanion intermediates and ring closure rsc.orgresearchgate.netwikipedia.org. |
| Ring Contraction via 1,2-shift | Epoxide derivatives | Cyclopropanes | Acid catalyst | Used in natural product synthesis rsc.org. |
Exploration of Sustainable and Green Chemistry Methodologies in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of cyclopropenes and related strained ring systems, aiming to reduce environmental impact, improve atom economy, and enhance safety. This involves exploring alternative reaction media, energy inputs, and catalytic systems.
Alternative Reaction Media:
Water as Solvent: The use of water as a solvent for chemical reactions is a key green chemistry principle. For example, highly selective catalyst- and additive-free iodosulfonylation of cyclopropenes has been achieved in water, offering operational convenience and environmental benefits due to the avoidance of transition metals and hazardous reagents rsc.org.
Solvent-Free Conditions: Conducting reactions without solvents or in solid-state conditions minimizes solvent waste. Solid-state photodenitrogenation of crystalline 1-pyrazolines has been reported for the stereospecific synthesis of cyclopropanes, with scalability achieved through aqueous nanocrystalline suspensions, presenting a greener alternative acs.org.
Alternative Energy Inputs and Catalysis:
Photocatalysis: Visible light-mediated reactions have emerged as a powerful tool. Metal-free protocols using visible light have been developed for the synthesis of nitrocyclopropanes, driven by photochemical activity of ternary complexes researchgate.net. Low-valent bismuth complexes have also been shown to catalyze cyclopropanation under blue LED irradiation organic-chemistry.org.
Electrochemistry: Electrochemical methods offer a way to generate reactive intermediates and drive reactions without stoichiometric reagents. Electrolysis of thianthrene (B1682798) in the presence of alkene substrates has been used for cyclopropanation, providing a scalable and diastereoselective protocol researchgate.net.
Biocatalysis: The integration of biocatalysis with synthetic chemistry, such as combining in situ diazo reagent generation with biocatalysis, offers an environmentally friendly strategy for asymmetric cyclopropanation researchgate.net.
Metal-Free and Catalyst-Free Approaches: Minimizing or eliminating the use of transition metals and other catalysts is a significant green chemistry goal. Several methods now focus on catalyst-free or additive-free transformations, often in conjunction with benign solvents like water rsc.org.
Atom Economy and Waste Reduction: Green chemistry methodologies aim to maximize atom economy, meaning a higher proportion of the reactants' atoms are incorporated into the final product, thereby minimizing waste. Techniques such as in situ generation of reactive species and telescoped or one-pot reactions reduce the need for intermediate purifications, saving solvents and energy whiterose.ac.ukpnas.org.
Table 3: Green Chemistry Approaches in this compound/Cyclopropane Synthesis
| Methodology | Key Features / Advantages | Example Application / Notes |
| Water as Solvent | Environmentally benign, reduced waste, operational convenience, avoids hazardous reagents | Iodosulfonylation of cyclopropenes rsc.org. |
| Solvent-Free/Solid-State | Minimizes solvent waste, can enhance selectivity | Solid-state photodenitrogenation of pyrazolines acs.org. |
| Photocatalysis (Visible Light) | Metal-free, mild conditions, energy efficient | Synthesis of nitrocyclopropanes researchgate.net; Bismuth-catalyzed cyclopropanation organic-chemistry.org. |
| Electrochemistry | Avoids stoichiometric reagents, controlled generation of intermediates | Cyclopropanation via electrolysis of thianthrene researchgate.net. |
| Biocatalysis | High selectivity, mild conditions, renewable | Combined with in situ diazo reagent generation for asymmetric cyclopropanation researchgate.net. |
| Catalyst-Free/Additive-Free | Simplifies purification, reduces waste, cost-effective | Iodosulfonylation of cyclopropenes in water rsc.org. |
| Flow Chemistry | Enhanced safety, better control over reaction parameters, scalability | Streamlined generation and functionalization of cyclopropenyllithium acs.org. |
| Atom Economy | Maximizes incorporation of reactants, minimizes by-products | Telescoped/one-pot reactions, in situ generation of intermediates whiterose.ac.ukpnas.org. |
List of Compounds Mentioned:
this compound
1-Methylthis compound (1-MCP)
Cycloprop-2-ene carboxylates
Alkylidenecyclopropanes
Gem-dihalocyclopropanes
Bromocyclopropanes
Allylic chlorides
Cyclopropenyllithium
Cyclopropyl ketones
Cyclopropanecarbaldehydes
1,3-Dihalopropanes
Diazomethane
Diazo compounds
Carbenes
Carbenoids
Pyrazolines
Cyclobutene derivatives
Cyclopropanes
Cyclopentenes
Cycloheptatrienes
Fumarates
Sulfones
Olefins
Alkynes
Cyclopropenones
Cyclopropylcarbinols
1-(2,2-dimethylpropyl)-cyclopropene (1-DCP)
Reactivity and Mechanistic Studies of Cyclopropene Transformations
Ring-Opening Reactions of Cyclopropenes
The high degree of ring strain in cyclopropenes, estimated at approximately 54 kcal/mol, makes them susceptible to a variety of ring-opening reactions. rsc.org These transformations can be initiated by transition metals, heat, or light, leading to the formation of diverse and synthetically useful intermediates.
Transition metals are powerful catalysts for the ring-opening of cyclopropenes, proceeding through various mechanistic pathways to generate reactive intermediates like metal-vinylcarbenes or metallacyclobutanes. These intermediates can then be trapped by a range of nucleophiles or participate in further transformations.
Gold(I) complexes have proven to be exceptionally effective catalysts for the mild and regioselective ring-opening of cyclopropenes. rsc.orgrsc.org The reaction is proposed to proceed through the activation of the cyclopropene (B1174273) double bond by the gold(I) catalyst, leading to the formation of a gold vinylcarbenoid or a gold-stabilized carbocation intermediate. rsc.orgresearchgate.net The regioselectivity of this ring-opening process is dictated by the electronic properties of the substituents on the this compound ring. psu.edu
Specifically, DFT calculations have shown that the relative π-donor ability of substituents at the C1 and C2 positions of the this compound ring governs the regioselectivity. psu.edu A stronger π-donor substituent at C2 directs the gold(I)-induced polarization of the double bond towards C1, which results in the preferential cleavage of the C1–C3 bond. psu.edu Conversely, the thermodynamic stability of the resulting organogold intermediate is influenced by the π-basicity of the α-substituent. psu.edu
These gold-stabilized intermediates can be trapped by various nucleophiles, such as alcohols, to afford functionalized products. rsc.orgbeilstein-journals.org For instance, the reaction of 3,3-disubstituted cyclopropenes with primary alcohols in the presence of a gold(I) catalyst leads to the exclusive formation of tertiary allylic ethers. rsc.org Deuterium (B1214612) labeling studies, where CD3OD was used as the nucleophile, confirmed the proposed mechanism by showing deuterium incorporation at the C-1 position. rsc.org
The nature of the substituents on the this compound can also influence the reaction outcome. For example, the introduction of ester and phenyl groups can lead to rearrangements, forming furanones and indenes. beilstein-journals.org In some cases, the initially formed gold carbene can undergo further reactions like intramolecular cyclopropanation. nih.govnih.gov
Table 1: Gold(I)-Catalyzed Ring-Opening Addition of Alcohols to this compound 1 rsc.org
| Entry | Alcohol (R in ROH) | Product | Yield (%) |
| 1 | Me | 2a | 87 |
| 2 | Et | 2b | 91 |
| 3 | nPr | 2c | 85 |
| 4 | iPr | 2d | 82 |
| 5 | nBu | 2e | 86 |
| 6 | Bn | 2f | 92 |
| 7 | Allyl | 2g | 90 |
Reaction conditions: this compound 1, alcohol, AuCl(PPh3)/AgOTf in CH2Cl2 at 20 °C for 1-2 hours.
Palladium catalysts are also effective in promoting the ring-opening of cyclopropenes, often leading to cross-coupling products. In 2014, a stereoselective palladium(0)-catalyzed ring-opening cross-coupling of cyclopropenes with aryl iodides was developed to produce 1,3-butadiene (B125203) derivatives. chemrxiv.org The proposed mechanism involves the activation of the this compound by a Pd(II) aryl iodide intermediate. chemrxiv.org Two primary pathways are considered: one involves the insertion of the this compound C-C bond into the palladium-alkyl bond to form a cyclopropyl (B3062369) palladium species, which then undergoes β-carbon elimination to open the ring. The alternative pathway suggests the formation of a palladium carbene species, followed by aryl group migration. chemrxiv.org Both pathways converge to a common intermediate that, after β-hydride elimination, yields the 1,3-diene product. chemrxiv.org
Mechanistic studies, including kinetic isotope effect experiments, have indicated that C-H bond cleavage is involved in the turnover-limiting step of some palladium-catalyzed cross-coupling reactions of cyclopropenyl esters. rsc.org The reaction is thought to proceed through the coordination of the this compound to a palladium species, generating a complex with carbocationic character. Subsequent deprotonation leads to a cyclopropenylpalladium species that participates in the cross-coupling. rsc.org
In some palladium-catalyzed reactions of enynes, a Pd(II)/Pd(IV) catalytic cycle is proposed, where the key cyclopropane-forming step involves the nucleophilic attack of a tethered olefin onto the Pd(IV)–C bond. nih.gov This mechanism is supported by the observation of net inversion of geometry with respect to the starting alkene. nih.gov
Copper catalysts are widely used for cyclopropanation reactions and can also mediate the ring-opening of cyclopropenes. csic.es Copper(I)-catalyzed ring-opening/borylation of cyclopropenes provides access to γ,γ-disubstituted allylborane–Lewis base adducts. chinesechemsoc.org Mechanistic investigations suggest that the reaction proceeds through the formation of a vinyl copper(I) carbene intermediate generated from the ring-opening of the this compound. chinesechemsoc.org This carbene then inserts into the B-H bond of a borane (B79455) adduct. chinesechemsoc.org The ring-opening step is considered to be both the rate-determining and stereochemistry-determining step. chinesechemsoc.org
The stereoselectivity of these copper-catalyzed reactions can often be controlled by the choice of ligand. chinesechemsoc.org For instance, in the borylation of asymmetrical cyclopropenes, the steric bulk of the two substituents at the C3 position, in conjunction with the ligand, can regulate the stereochemical outcome. chinesechemsoc.org Copper-catalyzed hydroamination of cyclopropenes with pyrazoles has also been reported, proceeding with high regio-, diastereo-, and enantiocontrol. acs.orgnih.gov Mechanistic studies, including DFT calculations, support a pathway involving a five-centered aminocupration. acs.orgnih.gov
Table 2: Copper-Catalyzed Ring-Opening/Borylation of 3,3-Dialkyl Cyclopropenes chinesechemsoc.org
| Entry | R1 | R2 | Ligand | Product | Yield (%) | E/Z Ratio |
| 1 | Me | Me | L3 | 3aa | 85 | >20:1 |
| 2 | Et | Et | L3 | 3ba | 82 | >20:1 |
| 3 | nPr | nPr | L3 | 3ca | 80 | >20:1 |
| 4 | c-Hex | c-Hex | L3 | 3da | 78 | >20:1 |
| 5 | Me | Ph | L9 | 6aa | 75 | >20:1 |
| 6 | Me | 4-MeO-Ph | L9 | 6ba | 71 | >20:1 |
Reaction conditions: this compound, trimethylamine-borane, Cu(MeCN)4PF6, and ligand in DCM.
The stereochemical outcome of transition metal-catalyzed ring-opening reactions of cyclopropenes is a critical aspect, and significant efforts have been dedicated to controlling it. In many cases, the stereochemistry is determined during the ring-opening step or in the subsequent bond-forming event.
For palladium-catalyzed reactions that proceed through a Pd(II)/Pd(IV) cycle, the stereochemistry of the cyclopropane (B1198618) product often shows a net inversion of the starting alkene geometry. umich.edunih.gov This is consistent with an SN2-type reductive elimination from the Pd(IV) intermediate. nih.gov In contrast, a mechanism involving syn olefin insertion into a C-Pd bond would lead to retention of the alkene geometry. umich.edunih.gov
In copper-catalyzed reactions, the stereoselectivity is often governed by the ligand employed. Chiral ligands can induce high levels of enantioselectivity in the desymmetrization of achiral cyclopropenes. scispace.comscispace.com For example, in the copper-catalyzed hydroamination of cyclopropenes, the use of chiral phosphine (B1218219) ligands like (R,R)-i-Pr-Duphos led to high enantioselectivity. nih.gov The stereochemical course of copper-catalyzed cyclopropanation is often rationalized by considering the approach of the olefin to the metal-carbene intermediate, where steric interactions between the substituents on the substrate and the ligand direct the stereochemical outcome. researchgate.net
Besides transition metal catalysis, thermal and photochemical conditions can also induce the ring-opening of cyclopropenes. These reactions often proceed through the formation of vinylcarbene intermediates. rsc.orgacs.orgrsc.org
Thermally, the ring-opening of substituted cyclopropenes can lead to vinylidenes, which are predicted by computational studies to exist in shallow potential energy wells. rsc.org The pyrolysis of 1,2-bis(trimethylsilyl)-3-methyl-3-vinylthis compound at 200 °C results in a mixture of allenic and propargylic products, demonstrating a contrast to the behavior of other 3-vinylthis compound derivatives. psu.edu
Photochemical irradiation of cyclopropenes, particularly those with heteroaryl substituents, can lead to ring-opening to form a vinylcarbene from the π-π* singlet state. rsc.orgrsc.org This vinylcarbene can then undergo various subsequent reactions, including electrocyclization, sigmatropic shifts, or insertion into adjacent C-H bonds. rsc.org The distribution of products is often dependent on the stereochemistry of the intermediate vinylcarbene. rsc.org In some cases, the irradiation of cyclopropenes can also lead to rearranged this compound isomers through a mechanism proposed to involve π-π* bridging with an aromatic substituent followed by diradical cleavage. rsc.org The photolysis of cyclopropenes in the presence of trapping agents like methanol (B129727) provides further evidence for the intermediacy of vinylcarbenes. acs.org It has also been noted that under certain conditions, donor-acceptor cyclopropenes can revert to a vinylcarbene. rsc.org
Generation and Reactivity of Vinyl Carbene Intermediates
The thermal or metal-catalyzed ring-opening of cyclopropenes provides a powerful method for generating vinyl carbene intermediates. chinesechemsoc.orgosti.govunige.chresearchgate.net This process is driven by the release of the high ring strain inherent in the this compound structure, which is approximately double that of cyclopropane. wiley-vch.de The stability of the resulting vinyl carbene is influenced by the substituents on the this compound ring. rsc.org
Once generated, these highly reactive vinyl carbenes can undergo a variety of transformations, including:
C–H Insertion: The carbene can insert into C-H bonds, leading to the formation of new carbon-carbon bonds and cyclopentene (B43876) derivatives. unige.chlongdom.org
Cyclopropanation: Vinyl carbenes can react with alkenes to form new cyclopropane rings. longdom.orgmdpi.comwikipedia.org
Rearrangements: The vinylcyclopropane-cyclopentene rearrangement is a well-known thermal or metal-catalyzed process where a vinyl-substituted cyclopropane ring expands to a cyclopentene ring. wikipedia.orgnih.govresearchgate.netresearchgate.netorganicreactions.org This rearrangement can proceed through either a diradical-mediated two-step process or a concerted pericyclic mechanism, depending on the substrate. wikipedia.org The Fritsch–Buttenberg–Wiechell rearrangement is another example where a vinyl carbene intermediate is involved in the synthesis of alkynes from vinyl halides. echemi.com
The generation of vinyl carbenes from cyclopropenes has been utilized in the synthesis of complex molecules. For instance, rhodium-catalyzed isomerizations of cyclopropenes have been shown to proceed through rhodium-complexed vinylcarbene intermediates. unige.ch Furthermore, the reaction of 3,3-diphenylthis compound with actinide complexes can lead to the formation of transient actinide-bound carbenes. osti.gov
Table 1: Generation and Subsequent Reactions of Vinyl Carbenes from Cyclopropenes
| Precursor | Method of Generation | Intermediate | Subsequent Reaction(s) | Product Type(s) |
| Substituted Cyclopropenes | Thermal or Metal (e.g., Rh, Cu) Catalysis chinesechemsoc.orgunige.ch | Vinyl Carbene | C-H Insertion, Cyclopropanation, Rearrangement longdom.orgwikipedia.orgwikipedia.orgresearchgate.net | Cyclopentenes, Substituted Cyclopropanes, Allenes wikipedia.orgnih.gov |
| 3,3-Diphenylthis compound | Reaction with Actinide Complexes osti.gov | Transient Thorium-bound Carbene | C-H Activation osti.gov | Indene Derivatives osti.gov |
| Glycal-derived gem-Dibromocyclopropanes | Base-promoted Ring Opening uq.edu.au | Zwitterion/Carbene | Nucleophilic Attack, Protonation uq.edu.au | Bromoalkenes uq.edu.au |
| Vinyl-N-triftosylhydrazones | Silver Catalysis acs.org | Vinylcarbene | Enol Cyclopropanation/Retro-aldol acs.org | 2-vinyl-substituted 1,4-diketones acs.org |
Cycloaddition Reactions Involving Cyclopropenes
The strained C=C double bond of cyclopropenes makes them excellent partners in various cycloaddition reactions. These reactions provide efficient pathways to a wide range of carbocyclic and heterocyclic systems.
The [2+1] cycloaddition of a carbene or carbenoid to the double bond of a this compound is a fundamental method for constructing bicyclo[1.1.0]butane skeletons. This reaction is a subset of the broader class of cyclopropanation reactions. wikipedia.orgresearchgate.net Carbenes for this purpose are often generated from diazo compounds, either thermally, photochemically, or through metal catalysis. wiley-vch.delongdom.orgwikipedia.org
The reaction of nucleophilic carbenes, generated photochemically from siloxy-substituted precursors, with tethered olefins in an intramolecular fashion can lead to bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. rsc.orgnih.govchemrxiv.org This approach is advantageous as it often proceeds without the need for external catalysts or sensitizers. nih.govchemrxiv.org
Table 2: Examples of [2+1] Cycloaddition Reactions with Cyclopropenes
| Carbene Source | This compound Partner | Reaction Conditions | Product |
| Diazo Compounds | Generic this compound | Metal Catalysis (Rh, Cu, Co) wiley-vch.dersc.org | Bicyclo[1.1.0]butane derivatives |
| Siloxy-substituted Precursors | Tethered Olefin on this compound | Visible Light Irradiation rsc.orgnih.govchemrxiv.org | Bicyclo[3.1.0]hexane and Bicyclo[4.1.0]heptane scaffolds rsc.orgnih.govchemrxiv.org |
Cyclopropenes are excellent dipolarophiles in 1,3-dipolar cycloadditions, reacting with a variety of 1,3-dipoles to form five-membered heterocyclic rings. chim.it These reactions are a powerful tool for synthesizing complex heterocyclic frameworks. iris-biotech.demdpi.com
Cyclopropenes react with diazo compounds to initially form pyrazoline derivatives via a [3+2] cycloaddition. wikipedia.org These adducts can then rearrange or extrude nitrogen to yield various products. The reaction of cyclopropenes with azides often leads to the formation of a triazoline intermediate, which can undergo rearrangement. In some cases, this rearrangement involves a reverse 1,3-dipolar addition, yielding a diazo compound that can further react with another molecule of this compound. chim.it The use of cyclopropenes in reactions with azides has also been explored in the context of bioorthogonal chemistry for cellular labeling. chim.itrsc.org
Nitrones readily undergo 1,3-dipolar cycloaddition with cyclopropenes to afford isoxazolidine (B1194047) derivatives. acs.orgacs.orgcdnsciencepub.com These reactions can be catalyzed by Lewis acids, such as ytterbium triflate, and often proceed with high diastereoselectivity. acs.orgthieme-connect.com The initially formed cycloadducts can sometimes undergo further transformations to yield other heterocyclic structures like arylpyrroles. acs.org The reaction of cyclopropenes with other 1,3-dipoles, such as azomethine ylides and carbonyl ylides, has also been reported, providing access to a variety of nitrogen- and oxygen-containing heterocycles. chim.itbeilstein-journals.orgnsc.ru
Table 3: 1,3-Dipolar Cycloaddition Reactions of Cyclopropenes
| 1,3-Dipole | This compound Substrate | Product Type | Key Features |
| Diazo Compounds | Generic this compound | Pyrazolines wikipedia.org | Initial [3+2] cycloadducts wikipedia.org |
| Azides | 1-Methyl-, 1,3-Dimethyl-, 3,3-Dimethylthis compound | Triazolines, Diazo compounds chim.it | Can undergo reverse 1,3-dipolar addition chim.it |
| Nitrones | 1,2-Diphenylcyclopropenes, Cyclopropane-1,1-dicarboxylates acs.orgthieme-connect.com | Isoxazolidines, Tetrahydro-1,2-oxazines acs.orgthieme-connect.com | Often catalyzed by Lewis acids, high diastereoselectivity acs.orgthieme-connect.com |
| Azomethine Ylides | 3-Substituted and 3,3-Disubstituted Cyclopropenes | 3-Azabicyclo[3.1.0]hexanes beilstein-journals.org | Can be performed in a multicomponent fashion beilstein-journals.org |
| Carbonyl Ylides | 3-Substituted 1,2-Diphenylcyclopropenes | Oxygen-containing fused heterocycles chim.itnsc.ru | Generated from diazocarbonyl precursors chim.it |
Cyclopropenes can also participate in formal cycloaddition reactions where they act as a three-carbon synthon. In these reactions, the cyclopropane ring is opened, typically by a Lewis acid, to generate a 1,3-zwitterionic intermediate. acs.orgbeilstein-journals.orgnih.govacs.orgresearchgate.netacs.org
Formal [3+2] Cycloadditions: Donor-acceptor cyclopropanes, upon activation with a Lewis acid, can react with various partners like nitriles, 1,3-dienes, and nitrosoarenes in a formal [3+2] cycloaddition. nih.govresearchgate.netacs.org For example, the reaction with nitriles yields dihydropyrroles, while reactions with 1,3-dienes afford highly substituted cyclopentanes. researchgate.netacs.org Similarly, ferrocenyl thioketones react with donor-acceptor cyclopropanes in the presence of scandium triflate to give tetrahydrothiophene (B86538) derivatives. beilstein-journals.org Intramolecular versions of these reactions have also been developed, such as the cobalt-catalyzed [3+2] cycloaddition of alkyne-tethered cyclopropenes to form bicyclic cyclopentadienyl (B1206354) systems. csic.es
Formal [3+3] Cycloadditions: Cyclopropenes can also engage in formal [3+3] cycloadditions. For instance, enoldiazoacetates can undergo a tandem Lewis acid-catalyzed [3+2] cycloaddition with donor-acceptor cyclopropanes, followed by a rhodium-catalyzed ring expansion to yield highly functionalized cyclohexenes. acs.org In another example, a silver(I)-catalyzed asymmetric formal [3+3] cycloaddition of nitrones with a donor-acceptor this compound, formed in situ, generates 3,6-dihydro-1,2-oxazine derivatives with high stereocontrol. nsf.govrsc.orgresearchgate.net The reaction of cyclopropane 1,1-diesters with azides in the presence of titanium tetrachloride provides a route to highly functionalized triazinanes, which can be thermally converted to azetidines. acs.org
Strain-Promoted Cycloaddition Reactions of Cyclopropenes
The high ring strain of cyclopropenes makes them excellent substrates for strain-promoted cycloaddition reactions, a cornerstone of click chemistry and bioorthogonal labeling. numberanalytics.comuiowa.edu These reactions are driven by the release of strain energy as the this compound double bond is transformed into single bonds within a more stable cyclic system. wiley-vch.deacs.org
A prominent example is the [3+2] cycloaddition with 1,3-dipoles. chim.it For instance, cyclopropenes react readily with stable azomethine ylides, such as the one derived from ninhydrin (B49086) and proline, to produce bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives in good yields and with high diastereoselectivity. beilstein-journals.org Density functional theory (DFT) calculations have shown these reactions to be under kinetic control and are classified as inverse electron demand 1,3-dipolar cycloadditions. beilstein-journals.org The stereochemical outcome is consistent with a HOMO(this compound)–LUMO(ylide) controlled mechanism. beilstein-journals.org
Another significant strain-promoted reaction is the inverse-electron-demand Diels-Alder cycloaddition with tetrazines. nih.gov Substituted cyclopropenes have been developed as stable and highly reactive "mini-tags" for this purpose. nih.gov The rate of these cycloadditions is sensitive to the substitution pattern on the this compound ring. For example, 1-methyl-3-substituted cyclopropenes exhibit a wide range of reaction rates depending on the nature of the C3 substituent. nih.gov A 3-amidomethyl substituted methylthis compound was found to react twice as fast as previously reported analogues while maintaining excellent stability in aqueous environments. nih.gov
Furthermore, cyclopropenes undergo rapid strain-promoted cycloaddition with o-quinones. researchgate.netnih.gov This reaction displays "click" characteristics, including fast kinetics and high conversion, making it suitable for applications in surface chemistry and bioconjugation. researchgate.netnih.gov Mechanistic studies and DFT calculations reveal that the cycloaddition of cyclopropenes with o-quinones is kinetically and thermodynamically favored over reactions with less strained cycloalkenes like cyclobutene (B1205218) or norbornene. acs.org The reaction proceeds through a nearly synchronous transition state, and the activation energy is significantly lower due to the high strain of the this compound ring. acs.org
The reactivity of cyclopropenes in these cycloadditions is influenced by both the strain of the this compound itself and the electronic properties of the reacting partner. For instance, in reactions with tetrazines, the rate can be modulated by substituents on the tetrazine ring. nih.gov Similarly, in cycloadditions with o-quinones, the electronic nature of the quinone can affect the reaction rate. acs.org
Table 1: Comparison of Second-Order Rate Constants for Cycloaddition Reactions of Substituted Cyclopropenes
| This compound Derivative | Reaction Partner | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 1-Methyl-3-(fluorinated ester)this compound | 4-tert-butyl-1,2-benzoquinone | Methanol | 1.95 | acs.org |
| 1-Methyl-3-(carbamate)this compound | 4-tert-butyl-1,2-benzoquinone | Methanol | 1.70 | acs.org |
Hydrofunctionalization Reactions of Cyclopropenes
The high reactivity of the this compound double bond also makes it amenable to various hydrofunctionalization reactions, which involve the addition of an H-X moiety across the double bond. wiley-vch.de These reactions provide a direct route to functionalized cyclopropanes, which are valuable building blocks in organic synthesis.
Detailed research findings on the enantioselective hydrothiolation of cyclopropenes were not available in the search results.
Detailed research findings on the asymmetric hydroamination of cyclopropenes were not available in the search results.
The hydroboration of cyclopropenes is a known transformation that has been utilized in synthetic chemistry. wiley-vch.de This reaction typically proceeds with the addition of a boron-hydride bond across the double bond, leading to the formation of a cyclopropylborane (B14474938) intermediate. This intermediate can then be further functionalized, for example, through oxidation to the corresponding alcohol.
Hydroacylation of cyclopropenes has also been reported as a synthetic methodology. wiley-vch.de This reaction involves the addition of an aldehyde C-H bond across the this compound double bond, typically catalyzed by a transition metal complex, to yield a cyclopropyl ketone.
Hydrosilylation of cyclopropenes, involving the addition of a silicon-hydride bond, is a documented transformation. wiley-vch.de This reaction provides access to cyclopropylsilanes, which are versatile synthetic intermediates.
Hydroalkylation and hydroalkynylation reactions of cyclopropenes have also been developed. wiley-vch.de These reactions introduce alkyl and alkynyl groups, respectively, onto the cyclopropane ring and represent powerful tools for carbon-carbon bond formation. wiley-vch.de For instance, TMSOTf-mediated hydroalkoxylation of hydroxy cyclopropenes can initiate a cascade reaction involving a [3+2] cycloaddition with aldehydes to stereoselectively synthesize spiroketal derivatives. nih.gov This process is believed to proceed through a transient donor-acceptor cyclopropane intermediate. nih.gov
Other Distinct Reactivity Modes of Cyclopropenes
Beyond cycloadditions and hydrofunctionalizations, cyclopropenes exhibit other unique modes of reactivity. One notable transformation is their ability to act as precursors to donor-acceptor cyclopropanes. nih.gov For example, the reaction of hydroxy cyclopropenes in the presence of a Lewis acid like TMSOTf can lead to the in-situ formation of a donor-acceptor cyclopropane, which can then undergo further reactions. nih.gov
Vinylcyclopropanes (VCPs) can serve as three-carbon synthons in rhodium-catalyzed cycloaddition reactions. pku.edu.cn These reactions are initiated by the oxidative addition of a C-C bond in the cyclopropane ring to the rhodium catalyst. pku.edu.cn Depending on the substrate structure, VCPs can participate in [3+2] and [3+2+1] cycloadditions to construct fused bicyclic ring systems, including those with challenging bridgehead quaternary centers. pku.edu.cn
Furthermore, the strained σ-bond of a cyclopropane ring, particularly in donor-acceptor cyclopropanes, can participate in [3+2] dipolar cycloadditions with nitrones, functioning similarly to an alkene. cdnsciencepub.com Theoretical studies have shown that these reactions can proceed through either a concerted or a stepwise zwitterionic pathway, with the reaction barrier being significantly lowered by a Lewis acid catalyst. cdnsciencepub.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2,3-Triphenylcycloprop-1-ene |
| 1-methyl-3-phenylthis compound |
| 1-methyl-3-substituted cyclopropenes |
| 3-azabicyclo[3.1.0]hexane |
| 3-methyl-3-phenylthis compound |
| 4-tert-butyl-1,2-benzoquinone |
| Aldehyde |
| Alkene |
| Alkyne |
| Allene |
| Alloxan |
| Allyl chloride |
| Azide (B81097) |
| Azomethine ylide |
| Bicyclononyne (BCN) |
| Boron-hydride |
| cis-Diazene |
| Cinchonine |
| Cyclobutane |
| Cyclobutene |
| Cyclohexene |
| Cyclooctyne |
| Cyclopentene |
| Cyclopropane |
| This compound |
| Cyclopropylborane |
| Cyclopropylsilane |
| Diazo compound |
| Dibenzoazacyclooctyne (DIBAC) |
| Diene |
| Ethyl diazoacetate |
| Hexahydropyridazine |
| 11H-Indeno[1,2-b]quinoxalin-11-one |
| Isatin |
| Isoxazolidine |
| Laminarinase A |
| Mannosamine |
| Mushroom tyrosinase |
| Ninhydrin |
| Nitrone |
| Nitrosoarene |
| Norbornene |
| o-Quinone |
| Phenyl azide |
| Potassium nitrosodisulfonate |
| Proline |
| Propargylamine |
| Ruhemann's purple |
| Silicon-hydride |
| Spiroketal |
| Tetrahydro-1,2-oxazine |
| Tetrahydrofuran (THF) |
| Tetrazine |
| Thiochalcone |
| TMSOTf |
| trans-Cyclooctene |
| Trimethylcyclopropylammonium hydroxide |
| Tryptanthrin |
| Tyrosine |
| Vinylcyclopropane (B126155) (VCP) |
Transition Metal-Mediated Carbon-Carbon Bond Activation and Cleavage
The high ring strain of cyclopropenes makes them susceptible to C-C bond activation by transition metal complexes. wikipedia.org This process typically involves the oxidative addition of a C-C bond to a metal center, forming a metallacyclobutane intermediate. wikipedia.org The subsequent reactivity of this intermediate can be harnessed to construct a variety of organic molecules.
One of the key strategies in transition metal-mediated C-C bond activation is to utilize the inherent strain of the this compound ring. wikipedia.org The relief of this strain provides a thermodynamic driving force for the reaction. wikipedia.orgrsc.org The substituents on the this compound ring can significantly influence the course of the activation process. wikipedia.org For instance, the presence of a ketone group on the cyclopropane ring can direct the transition metal to coordinate to the ketone, facilitating the oxidative addition into the adjacent C-C bond. wikipedia.org
Palladium catalysts have been extensively studied for the C-C bond activation of cyclopropenes. For example, Pd(0) catalysts can mediate the ring-opening cross-coupling of cyclopropenes with aryl iodides to produce 1,3-butadiene derivatives. chemrxiv.org The proposed mechanism involves the insertion of the this compound's C-C bond into the Pd(II)-aryl iodide intermediate, followed by β-carbon elimination to open the ring and subsequent β-hydride elimination to yield the diene product. chemrxiv.org
Rhodium catalysts have also been employed in the C-C bond activation of cyclopropenes. Rh(I) complexes can catalyze the carbonylative [3+1+2] cycloadditions of cyclopropenes with tethered alkynes or alkenes, leading to the formation of 5,6-fused ring systems. snnu.edu.cn The proposed mechanism involves the insertion of the rhodium catalyst into a C-C single bond of the this compound, followed by migratory insertion of carbon monoxide to form a rhodacyclopentenone intermediate. snnu.edu.cn
Gold catalysts have also shown unique reactivity in mediating the ring-opening of cyclopropenes. Gold(I) complexes can catalyze the ring-opening addition of alcohols to alkyl-disubstituted cyclopropenes, affording tert-allylic ethers with high regioselectivity. beilstein-journals.org
The table below summarizes some key transition metal-mediated transformations of cyclopropenes involving C-C bond cleavage.
| Catalyst | Reactants | Product | Reference |
| Pd(0) | This compound, Aryl iodide | 1,3-Butadiene derivative | chemrxiv.org |
| Rh(I) | This compound, Alkyne/Alkenes, CO | 5,6-Fused ring system | snnu.edu.cn |
| Au(I) | This compound, Alcohol | tert-Allylic ether | beilstein-journals.org |
Intramolecular Rearrangement Reactions and Catalytic Control
The high ring strain of cyclopropenes also makes them prone to intramolecular rearrangement reactions, which can be controlled through catalysis. These rearrangements often lead to the formation of more stable carbocyclic or heterocyclic systems.
A notable example is the transition metal-catalyzed rearrangement of cyclopropenes into furans. This transformation is believed to proceed through a metal carbene intermediate. nju.edu.cn Various transition metals, including palladium, copper, rhodium, and ruthenium, have been utilized to effect this rearrangement, providing an alternative to the use of hazardous diazo compounds as carbene precursors. nju.edu.cn
Gold catalysts have demonstrated remarkable versatility in controlling the outcome of this compound rearrangements. Depending on the specific gold catalyst and reaction conditions, the ring-opening of cyclopropenes can lead to the formation of either polysubstituted naphthols or aryl-substituted furans. nju.edu.cn For instance, the use of a tri(2-furyl)phosphine (B125338) gold(I) complex in the presence of a silver salt and a potassium salt additive can promote the rearrangement of dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate to a polysubstituted 1-naphthol. nju.edu.cn In contrast, a different gold catalyst, bis(diphenylphosphino)(isopropyl)amine)digold(I) bis(trifluoromethanesulfonyl)imide, can direct the same substrate to form an aryl-substituted furan. nju.edu.cn This divergent reactivity is attributed to the dichotomous nature of the gold carbene intermediate. nju.edu.cn
The table below highlights the catalytic control in the intramolecular rearrangement of a this compound derivative.
| Catalyst | Product | Reference |
| TFPAu(MeCN)SbF₆ | Polysubstituted Naphthol | nju.edu.cn |
| PNP(AuNTf₂)₂ | Aryl-substituted Furan | nju.edu.cn |
Radical-Mediated Transformations of Cyclopropenes
The functionalization of the this compound double bond using radical chemistry has emerged as a powerful tool in organic synthesis. chemistrycongresses.ch These reactions often proceed through the addition of a radical to the strained double bond, followed by ring-opening of the resulting cyclopropyl radical.
One such transformation is the radical-mediated amination of cyclopropenes. The addition of an azide radical to the this compound double bond initiates a ring-cleavage process, ultimately leading to the formation of tetrasubstituted alkenyl nitrile derivatives after the loss of dinitrogen. nih.gov For 1,2-diaryl substituted cyclopropenes, this method can be extended to a one-pot synthesis of highly functionalized polycyclic aromatic compounds. nih.gov
Another example is the aminative ring-opening of cyclopropenes using an iron-aminyl radical. This reaction affords tetrasubstituted alkenyl nitriles with high stereoselectivity. researcher.life Computational studies suggest that both the substrate-directed radical addition and the subsequent stereospecific ring-opening of the cyclopropyl radical contribute to the observed stereocontrol. researcher.life
Visible-light-mediated radical azidation of cyclopropenes using an azidobenziodazolone reagent as an azide radical source can lead to the synthesis of quinolines. acs.org This transformation is particularly effective for 3-trifluoromethylcyclopropenes, yielding valuable 4-trifluoromethylquinolines. acs.org The proposed mechanism involves the cyclization of an iminyl radical, which is formed by the addition of the azide radical to the this compound, followed by ring-opening and fragmentation. acs.org
The table below summarizes some radical-mediated transformations of cyclopropenes.
| Radical Source | Reagent | Product | Reference |
| Azide radical | - | Alkenyl nitrile, Polycyclic aromatic compound | nih.gov |
| Iron-aminyl radical | - | Tetrasubstituted alkenyl nitrile | researcher.life |
| Azide radical | Azidobenziodazolone | Quinoline | acs.org |
Carbometalation and Related Addition Reactions
Carbometalation reactions of cyclopropenes, involving the addition of an organometallic reagent across the double bond, are powerful methods for constructing functionalized cyclopropanes. nih.govresearchgate.netnih.gov These reactions can proceed with high levels of regio- and diastereoselectivity, providing access to stereodefined cyclopropane derivatives. researchgate.netnih.gov
Copper-catalyzed carbometalation reactions of cyclopropenes have received significant attention. rsc.org The use of organozinc reagents in these reactions is particularly advantageous due to their tolerance of various functional groups. beilstein-journals.org For instance, the copper-catalyzed addition of diorganozinc reagents to this compound-2-carboxylate esters and their corresponding oxazolidinone derivatives proceeds with excellent facial selectivity, directed by the ester or oxazolidinone group. nih.gov The resulting cyclopropylzinc reagents can be trapped with electrophiles in a stereospecific manner. nih.gov The choice of solvent is crucial, with toluene (B28343) being the most effective for achieving high diastereoselectivity. nih.gov
Carbomagnesiation reactions of cyclopropenes have also been developed. nih.gov However, the high reactivity of Grignard reagents can limit their functional group compatibility. nih.gov In some cases, the carbomagnesiation of cyclopropenes can occur even without a metal catalyst, highlighting the high reactivity of the strained double bond. beilstein-journals.org
The table below provides examples of carbometalation reactions of cyclopropenes.
| Organometallic Reagent | Catalyst | Directing Group | Product | Reference |
| Diorganozinc | CuI or CuCN | Ester, Oxazolidinone | Functionalized cyclopropane | nih.gov |
| Grignard reagent | None | - | Functionalized cyclopropane | beilstein-journals.org |
Theoretical and Computational Investigations of Cyclopropene Electronic Structure and Reactivity
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical studies provide fundamental insights into the unique electronic structure and bonding characteristics of cyclopropene (B1174273), a molecule defined by its significant ring strain. These computational approaches are essential for explaining the molecule's geometry, stability, and reactivity, which are not adequately described by simple valence bond theories.
Hückel Molecular Orbital (HMO) theory, while a simplified method, is effectively applied to the π-system of the cyclopropenyl ring to understand its electronic properties. For the three-carbon π-system, the theory predicts a set of three molecular orbitals. du.ac.in Solving the Hückel secular determinant for the cyclopropenyl system yields three energy levels: one bonding molecular orbital with an energy of α + 2β, and a pair of degenerate antibonding molecular orbitals with an energy of α - β. youtube.comyoutube.com
The distribution of π-electrons within these orbitals determines the stability of the cyclopropenyl cation, radical, and anion. youtube.com
Cyclopropenyl Cation (C₃H₃⁺): This system contains two π-electrons, which fill the low-energy bonding molecular orbital. youtube.com According to Hückel's rule (4n+2 π-electrons, where n=0), the cyclopropenyl cation is considered aromatic and exhibits enhanced stability compared to its open-chain counterpart, the allyl cation. du.ac.inyoutube.com
Cyclopropenyl Radical (C₃H₃•): With three π-electrons, the radical has two electrons in the bonding orbital and one in one of the degenerate antibonding orbitals. youtube.com Its stability is comparable to the open-chain allyl radical, and it is considered nonaromatic. du.ac.in
Cyclopropenyl Anion (C₃H₃⁻): This species has four π-electrons, with two in the bonding orbital and two distributed among the degenerate antibonding orbitals. This 4n π-electron system is predicted to be antiaromatic and less stable than the open-chain allyl anion. du.ac.in
Hückel Molecular Orbital Energy Levels for the Cyclopropenyl System
| Species | Number of π Electrons | π-Electron Configuration | Total π-Electron Energy | Aromaticity |
|---|---|---|---|---|
| Cyclopropenyl Cation | 2 | (ψ₁)² | 2(α + 2β) = 2α + 4β | Aromatic |
| Cyclopropenyl Radical | 3 | (ψ₁)², (ψ₂)¹ | 2(α + 2β) + (α - β) = 3α + 3β | Nonaromatic |
To account for the severe angle strain in three-membered rings like this compound, several bonding models have been proposed that deviate from standard sp³, sp², and sp hybridization schemes. The most prominent are the Bent-Bond (or Coulson-Moffitt) and Walsh models.
Bent-Bond (Coulson-Moffitt) Model: This model proposes that the carbon-carbon bonds in the this compound ring are not formed by the direct overlap of hybrid orbitals along the internuclear axes. wikipedia.org Instead, to accommodate the 60° internal angles, the C-C bonding orbitals have a high degree of p-character, causing them to overlap at an angle to the direct line connecting the nuclei. wikipedia.orgwiley.com This results in "bent" or "banana" bonds, where the maximum electron density is located outside the internuclear axis. wikipedia.org This outward curvature of the bonds helps to reduce angle strain. wiley.com
Walsh Model: The Walsh model provides an alternative description, suggesting that the carbon atoms in the ring are sp² hybridized. wikipedia.orgbluffton.edu For each carbon, two sp² orbitals form bonds to external groups (e.g., hydrogen), while the third sp² orbital is directed towards the center of the ring. wiley.com These three inwardly directed sp² orbitals combine to form a set of molecular orbitals. The remaining p-orbitals on each carbon atom overlap to form a separate π-system. researchgate.net This model successfully explains some of the spectroscopic properties and the influence of substituents on the geometry of cyclopropane (B1198618) derivatives. wiley.com
| Feature | Bent-Bond (Coulson-Moffitt) Model | Walsh Model |
| Carbon Hybridization | Modified hybridization (e.g., sp⁵) with high p-character in C-C bonds. wikipedia.org | Assumes sp² hybridization for ring carbons. wikipedia.orgwiley.com |
| C-C Bond Description | Overlap of hybrid orbitals occurs outside the internuclear axis, creating "bent" or "banana" bonds. wikipedia.org | One bonding MO is formed from the overlap of three inwardly-directed sp² orbitals. wiley.com |
| Electron Density | Maximum electron density for C-C bonds is displaced outwards from the line connecting the nuclei. wikipedia.org | Describes a high concentration of electron density inside the ring from the sp² orbital overlap. |
| Key Concept | Minimizes angle strain by allowing bonds to curve. wiley.com | Separates the bonding framework into a sigma system derived from sp² orbitals and a pi system from p-orbitals. researchgate.net |
Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (EDA-NOCV) is a powerful computational method for analyzing the nature of chemical bonds. researchgate.net This approach partitions the total interaction energy (ΔE_int) between two molecular fragments into physically meaningful components:
Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the unperturbed charge distributions of the fragments. scm.com
Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the repulsion between electrons of the same spin when the fragments are brought together. scm.com
Orbital Interaction (ΔE_orb): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the fragments, which represents covalent bonding. scm.com
The NOCV framework complements EDA by decomposing the deformation density (the change in electron density upon bond formation) into components corresponding to specific orbital interactions (e.g., σ-donation, π-backdonation). nih.govresearchgate.net EDA-NOCV studies on cyclopropane derivatives have revealed that the nature of the C-C bonds can be described as forming through dative covalent interactions between a singlet olefin fragment and an excited singlet carbene fragment. nih.gov This type of analysis provides a deeper, quantitative understanding of the bonding in highly strained systems like this compound, moving beyond qualitative models. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ), an observable quantum mechanical property. wikipedia.orgamercrystalassn.org Within QTAIM, a chemical bond is identified by the presence of a bond path—a line of maximum electron density linking two atomic nuclei. uni-rostock.de At a specific point along this path, known as the bond critical point (BCP), the electron density is at a minimum along the path but a maximum in the perpendicular directions.
The properties of the electron density at the BCP, such as its magnitude and the value of its Laplacian (∇²ρ), provide quantitative information about the nature of the bond. amercrystalassn.org For this compound, QTAIM analysis can be used to:
Identify and characterize the strained C-C single bonds and the C=C double bond through their respective bond paths and BCPs.
Quantify the degree of bond path curvature, which is expected to be significant for the C-C bonds due to ring strain, providing a direct visualization of the "bent bond" concept.
Analyze the Laplacian of the electron density to distinguish between shared-electron (covalent) interactions and closed-shell interactions. amercrystalassn.org
QTAIM offers a non-arbitrary, physically grounded framework for describing the unique bonding arrangement within the strained this compound ring, directly linking theoretical concepts to the observable electron density. wikipedia.org
Computational Analysis of Ring Strain Energy and its Influence on Reactivity
This compound is characterized by a very high ring strain energy (SE), which is a dominant factor in its chemical reactivity. Computational analysis provides a quantitative measure of this strain. Ab initio calculations at high levels of theory (G2, G3, and CBS-Q) have determined the strain energy of this compound to be approximately 54.1 kcal/mol. nih.gov This high value is attributed predominantly to the severe angle strain imposed by the three-membered ring structure, which forces bond angles far from their ideal values. nih.gov
The presence of a double bond exacerbates the strain relative to cyclopropane (SE ≈ 27.5 kcal/mol). masterorganicchemistry.com This substantial stored energy means that reactions leading to the opening of the this compound ring are often highly exothermic and kinetically favorable. The relief of this strain provides a powerful thermodynamic driving force for a wide range of chemical transformations. mdpi.com For instance, the low activation barriers observed in many this compound reactions are directly linked to the release of this strain in the transition state. nih.gov
Comparison of Strain Energies in Small Ring Hydrocarbons
| Compound | Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|
| This compound | 54.1 nih.gov | Angle Strain nih.gov |
| Cyclopropane | 27.5 - 27.8 masterorganicchemistry.comresearchgate.net | Angle Strain, Torsional Strain researchgate.net |
| Cyclobutene (B1205218) | ~28 nih.gov | Angle Strain |
DFT and Ab Initio Elucidation of this compound Reaction Mechanisms
Density Functional Theory (DFT) and ab initio molecular orbital calculations are indispensable tools for elucidating the detailed mechanisms of reactions involving this compound. northwestern.edu These methods allow for the mapping of potential energy surfaces, the identification of stable intermediates, and the characterization of transition states, providing deep insight into reaction pathways and energetics. acs.orgmdpi.com
Computational studies have been applied to a variety of this compound reactions:
Ene Reactions: DFT (B3LYP/6-31G) and ab initio (6-31G) calculations have been used to locate the transition structures for the ene reactions of this compound with various enophiles. nih.gov These calculations show that this compound reactions have significantly lower activation barriers compared to analogous reactions with unstrained alkenes, a result attributed to the relief of ring strain in the transition state. nih.gov
Formation and Isomerization: High-level ab initio calculations have characterized this compound as a stable intermediate on the potential energy surface of the reaction between singlet methylene (¹CH₂) and acetylene. nih.gov The same studies computed the barrier heights for the isomerization of this compound to allene (45.2 kcal/mol) and propyne (B1212725) (37.2 kcal/mol), elucidating the pathways for its thermal rearrangement. nih.gov
Decarbonylation of Cyclopropenones: DFT analysis of the thermal decarbonylation of cyclopropenone derivatives predicts a stepwise mechanism. researchgate.net The reaction begins with the cleavage of a C-C single bond in the ring to form a zwitterionic intermediate, which then loses carbon monoxide over a very low energy barrier to form the corresponding alkyne. researchgate.net
These computational approaches provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone, confirming that the release of inherent ring strain is a key factor governing the kinetics and thermodynamics of this compound's chemical transformations.
Summary of Computational Studies on this compound Reactions
| Reaction Type | Computational Method | Key Findings |
|---|---|---|
| Ene Reaction (with ethylene, propene) | DFT (B3LYP/6-31G), Ab initio (6-31G) | Lower activation barriers than unstrained systems due to strain relief. nih.gov |
| Isomerization | Coupled-cluster/Complete Basis Set (CBS) | This compound is a deep potential well; VAG barrier to allene is 45.2 kcal/mol, to propyne is 37.2 kcal/mol. nih.gov |
Advanced Applications of Cyclopropene in Materials Science and Chemical Synthesis
Cyclopropene (B1174273) in Polymer Chemistry and Novel Material Development
Other Polymerization Modes (e.g., Cationic, Insertion)
Cyclopropenes (CPEs) are highly strained cyclic olefins, possessing significant strain energy that can be leveraged for polymerization. While Ring-Opening Metathesis Polymerization (ROMP) has emerged as a primary strategy for accessing novel polymer architectures from cyclopropenes, other polymerization mechanisms, namely cationic and insertion polymerization, have also been explored. Historically, attempts to polymerize CPEs via cationic pathways have often led to uncontrolled polymer structures characterized by mixed backbone compositions, primarily due to the high reactivity of the strained ring system and the propensity for competing side reactions acs.orgnih.govresearchgate.net. The inherent strain energy, coupled with the specific electronic and steric environment around the double bond, can complicate chain propagation and termination steps, making precise control over molecular weight and dispersity challenging acs.orgnih.govresearchgate.net.
Similarly, insertion polymerization methods, which typically involve transition metal catalysts that facilitate the monomer's incorporation into a growing polymer chain via a metal-carbon bond, have also encountered difficulties when applied to cyclopropenes. These approaches have frequently resulted in polymers with heterogeneous structures, limiting their utility in applications requiring well-defined macromolecular architectures acs.orgnih.govresearchgate.net. While research has explored cationic catalysts, such as specific (N-heterocyclic carbene)Ni(II) complexes, for this compound rearrangements and insertions nih.gov, achieving controlled or living polymerization through these routes remains an active area of investigation.
In contrast to the challenges faced by traditional cationic and insertion polymerization of CPEs, a more controlled approach has been demonstrated through vinyl addition polymerization. This method, often catalyzed by specific palladium complexes, leads to the formation of polycyclopropanes, which feature saturated cyclic backbone structures dicp.ac.cn. This strategy has shown promise for achieving living or controlled polymerization characteristics, enabling precise control over molecular weight and dispersity, thereby offering a pathway to well-defined polymeric materials derived from cyclopropenes dicp.ac.cn.
Table 1: Controlled Vinyl Addition Polymerization of Cyclopropenes
| Monomer Type (Example) | Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Yield (%) | Reference |
| 3-methyl-3-carboxymethyl CPEs | [Pd(π-allyl)Cl]₂ / Sulfinamide bisphosphine ligand | DCE | 80 | >99 | 9800 | 1.27 | 62 | dicp.ac.cn |
| 3-methyl-3-carboxymethyl CPEs | [Pd(π-allyl)Cl]₂ / Sulfinamide bisphosphine ligand | DCE | -20 | 99 | 8400 | 1.14 | 46 | dicp.ac.cn |
Note: "DCE" refers to 1,2-dichloroethane (B1671644). Specific structures for the 3-methyl-3-carboxymethyl CPE monomers (examples 1-8) are detailed in the cited reference dicp.ac.cn.
Integration of this compound Motifs in Supramolecular Chemistry
The unique structural attributes of this compound, including its pronounced ring strain and the electronic characteristics of its double bond, render it an intriguing building block for supramolecular chemistry wikipedia.orgdu.ac.in. While the direct incorporation of this compound units into well-defined supramolecular assemblies is an emerging field, research involving related cyclopropenium ions has demonstrated their potential to drive molecular self-assembly processes through specific non-covalent interactions rsc.org.
A notable area of exploration involves the use of cyclopropenium species, such as trisaminocyclopropenium iodides, in the construction of supramolecular architectures rsc.org. These cationic systems can engage in strong complexation with suitable molecular partners, for instance, fluoroiodobenzene derivatives. This complexation is significantly influenced by the "ion pair strain" effect inherent to the cyclopropenium system and is further stabilized by specific halogen-bonding interactions between the iodide counter-anion and the halogen substituent on the partner molecule rsc.org.
These precisely orchestrated halogen-bonding interactions have proven effective in directing the self-assembly of polymer chains in various environments, including solutions, solid surfaces, and bulk materials rsc.org. This capability allows for the rational design and fabrication of supramolecular polymeric materials, where the this compound-derived motifs act as key organizational elements, guiding the assembly through predictable non-covalent forces. The exploration of such motifs opens avenues for creating novel functional materials with tailored properties.
Table 2: Supramolecular Assembly Incorporating this compound-Related Motifs
| Supramolecular Motif/System | Key Interaction(s) | Driving Force(s) | Outcome/Application | Reference |
| Trisaminocyclopropenium iodides | Halogen bonding (I···F/I) | Ion pair strain, electrostatic interactions | Polymer self-assembly, Supramolecular polymeric materials | rsc.org |
| (Analogous to cyclopentene (B43876) motifs) | Hydrogen bonding, π-based interactions, C-H···π | Conformational control, weak noncovalent interactions | Pseudo-cyclic motifs, controlled conformations | royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org |
List of Compounds Mentioned:
this compound (CPE)
Cyclopropenium
Trisaminocyclopropenium iodides
Fluoroiodobenzene derivatives
Polycyclopropanes
1,2-dichloroethane (DCE)
[Pd(π-allyl)Cl]₂
Sulfinamide bisphosphine ligand
Future Research Directions and Unresolved Challenges in Cyclopropene Chemistry
Development of Highly Efficient and Selective Catalytic Systems for Cyclopropenes
A primary objective in cyclopropene (B1174273) chemistry is the development of catalytic systems that offer superior efficiency and selectivity. The enantioselective synthesis of cyclopropenes, in particular, continues to be a focal point of research. wiley-vch.de While various chiral catalysts based on rhodium, copper, and cobalt have shown promise, the quest for catalysts that provide high yields and exceptional enantioselectivities (up to 99% ee) across a broad range of substrates remains a significant challenge. wiley-vch.de
Future research will likely concentrate on several key areas:
Novel Metal Catalysts: Exploring less-utilized metals and novel ligand designs to unlock new reactivity and selectivity. Gold-catalyzed reactions, for instance, have only recently been applied to cyclopropenes, demonstrating their potential for unique transformations.
Biocatalysis: The use of enzymes, such as cytochrome P411, offers a promising avenue for highly stereoselective cyclopropenation under mild conditions. wiley-vch.de Directed evolution of these enzymes could further expand their substrate scope and catalytic efficiency, paving the way for more sustainable synthetic routes. wiley-vch.de
Earth-Abundant Metal Catalysis: Shifting from precious metals like rhodium and palladium to more abundant and less toxic metals such as cobalt and copper is a critical goal for sustainable chemistry. Developing highly active and selective catalysts from these earth-abundant metals is an ongoing challenge.
Catalyst-Controlled Divergent Synthesis: A significant advancement would be the development of catalytic systems that can selectively steer a reaction towards different products from the same starting materials. For example, catalyst-controlled divergent hydroselenation of cyclopropenes has been demonstrated, where Rh-catalysis leads to ring-retentive products and Cu-catalysis results in ring-opening. Further exploration of this concept could provide powerful tools for synthetic chemists.
| Catalyst System | Metal | Key Advantages | Representative Transformation |
| Chiral Porphyrin Complex | Cobalt(II) | High enantioselectivity (up to 99% ee), effective for a wide range of olefins. | Asymmetric cyclopropanation |
| Dirhodium Paddlewheel Complexes | Rhodium(II) | Highly stereoselective cyclopropenation of alkynes with diazo compounds. | Enantioselective cyclopropenation |
| Cationic Gold Complexes | Gold | Chemoselective activation of π-bonds, enabling novel rearrangements and cyclizations. | Cycloisomerization of this compound-enes |
| Cytochrome P411 | (Iron) | Unprecedented stereoselectivities (>99% ee), operates in whole-cell systems. | Biocatalytic carbene transfer |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The high ring strain of cyclopropenes (approximately 55 kcal/mol) makes them susceptible to a variety of ring-opening and cycloaddition reactions, offering a fertile ground for discovering new chemical transformations. acs.org
Key areas for future exploration include:
Vinylmetal Carbene Intermediates: The ring-opening of cyclopropenes in the presence of metal catalysts can generate vinylmetal carbenes, which are versatile intermediates for a range of subsequent reactions. Understanding and controlling the reactivity of these species is crucial for developing new synthetic methodologies.
Catalyst-Mediated C-C Bond Cleavage: Recent studies have shown that ruthenium catalysts can mediate the intramolecular cycloaddition of cyclopropenes with alkynes via cleavage of the C1–C2 double bond, a novel activation mode. Further investigation into selective C-C bond cleavage could lead to unprecedented molecular rearrangements and constructions.
[n+m] Cycloaddition Reactions: Cyclopropenes are excellent partners in various cycloaddition reactions. Exploring their participation in less common cycloadditions and with a wider array of reaction partners will undoubtedly expand their synthetic utility.
Radical Reactions: The behavior of cyclopropenes in radical reactions is an area that warrants deeper investigation. Harnessing the reactivity of radical intermediates could lead to the development of novel C-C and C-heteroatom bond-forming reactions.
Advancements in Predictive Computational Modeling for this compound Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of complex molecules. rsc.orgmdpi.comacs.org For this compound systems, computational modeling can provide crucial insights that are often difficult to obtain experimentally.
Future research in this area should focus on:
Accurate Prediction of Reaction Pathways: Developing more accurate and efficient computational models to predict the feasibility and selectivity of new this compound reactions. This includes modeling complex potential energy surfaces and identifying key transition states. nih.govnih.gov
Understanding Catalyst-Substrate Interactions: Using computational methods to gain a deeper understanding of the interactions between catalysts and this compound substrates. rsc.org This knowledge is vital for the rational design of more efficient and selective catalysts.
Modeling Dynamic Effects: The product distribution in some this compound reactions is believed to be controlled by reaction dynamics rather than just the lowest energy pathway. nih.gov Developing computational models that can accurately capture these dynamic effects is a significant challenge.
Integration with Machine Learning: Combining computational chemistry with machine learning algorithms could accelerate the discovery of new catalysts and reactions by rapidly screening large numbers of potential candidates.
Sustainable and Scalable Production of Functionalized Cyclopropenes
For this compound chemistry to have a broader impact, particularly in industrial applications, the development of sustainable and scalable synthetic methods is paramount. Many current methods for synthesizing cyclopropenes rely on potentially hazardous reagents, such as diazo compounds, and expensive catalysts. google.com
Future research will need to address the following challenges:
Green Synthetic Routes: Developing synthetic methods that utilize environmentally benign reagents and solvents, minimize waste, and operate under milder reaction conditions. mdpi.comnih.gov The use of biocatalysis is a promising step in this direction. wiley-vch.de
Avoiding Hazardous Reagents: Finding safer alternatives to diazo compounds for carbene transfer reactions is a critical safety and scalability issue. google.com
Scalable Synthesis: Translating laboratory-scale syntheses into robust and economical industrial-scale processes is a major hurdle. google.comnih.govresearchgate.net This requires the development of continuous flow processes and the use of robust and recyclable catalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry that needs to be applied more rigorously to this compound synthesis.
Design of this compound-Derived Advanced Materials with Tailored Properties
The unique structural and reactive properties of cyclopropenes make them attractive building blocks for the creation of advanced materials with novel properties. The ability to precisely control the incorporation of these strained rings into larger molecular architectures opens up exciting possibilities in materials science.
Future research directions include:
Q & A
Q. What experimental methods are most effective for synthesizing cyclopropene derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this compound derivatives often involves [2+1] cycloaddition or ring-closing metathesis. Key parameters include temperature (e.g., cryogenic conditions to stabilize intermediates), catalyst selection (e.g., transition metals like palladium for stereoselectivity), and solvent polarity (to control reaction kinetics). Optimization requires a factorial design approach, varying one variable at a time (OVAT) or using response surface methodology (RSM) to identify ideal conditions. Characterization via NMR and X-ray crystallography is critical to confirm ring strain and regioselectivity .
Q. How can the thermal stability of this compound be systematically evaluated under varying environmental conditions?
Methodological Answer: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) provides quantitative data on decomposition temperatures and activation energies. Controlled atmosphere chambers (e.g., inert vs. oxidative) help assess environmental impacts. Kinetic studies using Arrhenius plots can model degradation pathways, while computational methods (DFT) predict stability based on ring strain and substituent effects. Reproducibility requires triplicate trials with error margins <5% .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s electronic structure and ring strain?
Methodological Answer: High-resolution NMR detects ring strain through deshielded carbons (typical shifts: 90–120 ppm). UV-Vis spectroscopy identifies π→π* transitions influenced by conjugation. Infrared (IR) spectroscopy reveals C=C stretching frequencies (~1650–1750 cm). Synchrotron-based X-ray diffraction resolves bond angles (e.g., ~60° for this compound vs. 109.5° for cyclopropane). Cross-validate findings with computational simulations (e.g., Gaussian software for molecular orbital analysis) .
Advanced Research Questions
Q. How do substituent effects modulate this compound’s reactivity in Diels-Alder reactions, and what mechanistic insights can be derived?
Methodological Answer: Electron-withdrawing groups (EWGs) enhance this compound’s dienophilicity by lowering LUMO energy, while electron-donating groups (EDGs) reduce reactivity. Kinetic isotope effects (KIE) and Hammett plots quantify substituent impacts. Transition-state analysis via DFT (e.g., B3LYP/6-31G*) identifies asynchronous vs. concerted pathways. Compare experimental yields (HPLC) with computational activation barriers to validate models. Contradictions in regioselectivity may arise from solvent polarity or steric effects, necessitating multivariate analysis .
Q. What computational strategies best predict this compound’s ring strain and its implications for catalytic applications?
Methodological Answer: Hybrid functionals (e.g., M06-2X) accurately calculate strain energy (~54 kcal/mol for this compound vs. 27 kcal/mol for cyclopropane). Molecular dynamics (MD) simulations assess strain under torsional stress. For catalysis, analyze frontier molecular orbitals (FMOs) to identify electron-deficient sites for ligand binding. Compare computed values with experimental turnover frequencies (TOF) in hydrogenation or cycloaddition reactions. Discrepancies may stem from solvation effects not modeled in simulations .
Q. How can contradictions in reported this compound stability data be resolved through meta-analysis?
Methodological Answer: Apply PRISMA guidelines to systematically review literature, categorizing studies by synthesis method, characterization techniques, and environmental conditions. Use Cochrane’s risk-of-bias tool to assess study quality. Meta-regression identifies confounding variables (e.g., trace oxygen in stability assays). If heterogeneity is high (I > 50%), subgroup analyses isolate factors like substituent polarity or measurement techniques. Publish negative findings to address publication bias .
Q. What novel methodologies enable this compound’s application in bioorthogonal chemistry without compromising biological systems?
Methodological Answer: Design this compound derivatives with strained alkenes for inverse electron-demand Diels-Alder (IEDDA) reactions. Test biocompatibility via in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells). Use fluorogenic probes (e.g., tetrazine-quenched dyes) to monitor reaction kinetics via fluorescence microscopy. Optimize reaction rates (k > 1 Ms) using stopped-flow spectroscopy. Address off-target reactivity by introducing steric shields (e.g., polyethylene glycol side chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
